N-(2,5-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with hydroxyphenyl and dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,5-dimethylphenylhydrazine with 2-hydroxybenzaldehyde to form the corresponding hydrazone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and neuroprotective effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide shares structural similarities with other pyrazole derivatives, such as:
- 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- N-(2-methylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
- The presence of both 2,5-dimethylphenyl and 2-hydroxyphenyl groups in the structure of this compound imparts unique chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H17N3O2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-11-7-8-12(2)14(9-11)19-18(23)16-10-15(20-21-16)13-5-3-4-6-17(13)22/h3-10,22H,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
IWSAKXPWZMTTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NN2)C3=CC=CC=C3O |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.